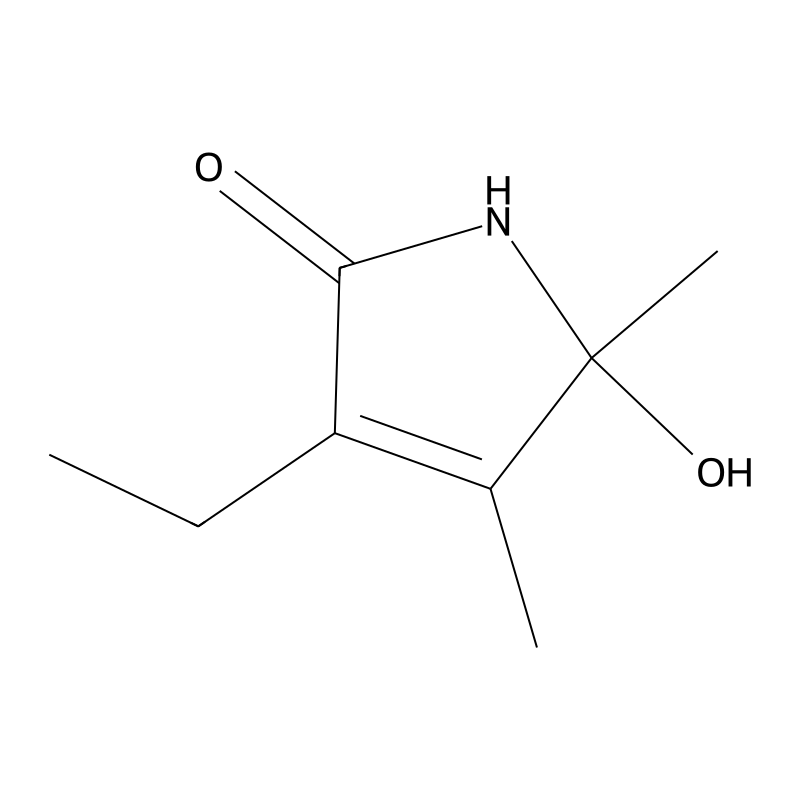

2-Hydroxyhemopyrroline-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Hydroxyhemopyrroline-5-one, also known as 3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one, is a pyrrolin-2-one derivative with the molecular formula and a molecular weight of 155.19 g/mol. This compound belongs to the class of small molecules known as melanoidins, which are formed through the Maillard reaction between reducing sugars and amino acids or proteins. The Maillard reaction is crucial in food chemistry, contributing to flavor, color, and aroma development during cooking processes .

- Nucleophilic substitutions at the carbonyl carbon.

- Hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

- Condensation reactions with other amines or alcohols, potentially forming larger molecular structures.

These reactions are significant in synthetic organic chemistry and can be exploited for further functionalization of the compound .

The synthesis of 2-hydroxyhemopyrroline-5-one can be achieved through several methods:

- Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins under controlled conditions to promote melanoidin formation, including 2-hydroxyhemopyrroline-5-one.

- Chemical Synthesis: Specific synthetic routes may involve the condensation of appropriate pyrrole derivatives with hydroxy-containing reagents under acidic or basic conditions.

- Isolation from Natural Sources: Although less common, this compound can potentially be isolated from natural sources where melanoidins are present.

Each method has its advantages and can be chosen based on the desired yield and purity of the product.

2-Hydroxyhemopyrroline-5-one has several applications:

- Food Industry: Due to its role in flavor development through the Maillard reaction, it is of interest in food chemistry.

- Biochemical Research: Its unique properties make it a candidate for studies related to neurobiology and metabolic pathways.

- Pharmaceutical Development: Given its biological activity, there may be potential for developing therapeutic agents targeting neurological disorders.

Research into its applications is ongoing, particularly concerning its effects on human health and nutrition .

Interaction studies of 2-hydroxyhemopyrroline-5-one primarily focus on its behavior in biological systems. In animal models, interactions with neurotransmitter systems have been observed, although specific receptor targets remain to be fully elucidated. The compound's influence on behavior suggests potential interactions with central nervous system pathways that merit further exploration .

Several compounds share structural similarities with 2-hydroxyhemopyrroline-5-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyproline | Contains a hydroxyl group on proline | Important in collagen stability |

| Pyrrolidine | A saturated five-membered ring | Basic structure lacking functional groups |

| 3-Hydroxy-4-methylpyridine | Hydroxyl group at position 3 | Exhibits different reactivity due to nitrogen |

While these compounds share structural features with 2-hydroxyhemopyrroline-5-one, their unique functional groups and biological activities differentiate them significantly. For instance, 4-hydroxyproline plays a crucial role in collagen synthesis, whereas pyrrolidine serves as a simple building block in organic synthesis .

Fundamental Reaction Mechanism

The Maillard reaction represents the primary biosynthetic pathway for 2-hydroxyhemopyrroline-5-one formation in biological systems [9]. This non-enzymatic browning reaction occurs through the condensation of amino acids with reducing sugars, creating a complex network of chemical transformations that ultimately lead to melanoidin formation [9] [10]. The reaction proceeds through multiple distinct stages, beginning with Schiff base formation between the carbonyl group of reducing sugars and nucleophilic amino groups of amino acids [15].

The initial condensation reaction requires activation energies of approximately 216 kilojoules per mole, making it the rate-controlling step in the overall process [15]. Following Schiff base formation, the system undergoes Amadori rearrangement, a critical molecular reorganization that facilitates subsequent cyclization reactions [15]. The enthalpy change for this dehydration process is endothermic at 44.5 kilojoules per mole, necessitating external energy input through thermal activation [15].

Temperature and Time Dependencies

Research demonstrates that 2-hydroxyhemopyrroline-5-one formation exhibits strong temperature dependence, with optimal formation occurring at 140 degrees Celsius [14]. Under these conditions, model systems consisting of lysine and various saccharides reach maximum pyrrole derivative concentrations after five to eight hours of heating [14]. The formation rate varies significantly with the structural characteristics of the participating saccharides, following the decreasing order: lactose, fructose, glucose, and sucrose [14].

Higher temperature pyrolysis conditions at 250 to 275 degrees Celsius for twenty seconds also generate pyrrole derivatives, though through different mechanistic pathways compared to aqueous-phase reactions [16]. Despite the increased number of products formed under pyrolytic conditions, the fundamental formation mechanisms for key Maillard products remain consistent between aqueous and high-temperature systems [16].

Substrate Specificity and Product Formation

The structural diversity of participating amino acids significantly influences the substitution patterns of resulting pyrrole derivatives [43]. In model systems utilizing 1,3-dihydroxyacetone as a precursor to 2-oxopropanal, twenty different amino acids were evaluated for their contribution to pyrazine and pyrrole formation [43]. The amino acid side chains primarily contribute to product diversity through incorporation of Strecker aldehydes and aldol condensation products into intermediate dihydropyrazine structures [43].

A novel pyrrole compound, identified as 2,5-diacetyl-3-methyl-1H-pyrrole, was discovered as the predominant reaction product in aqueous model reactions of 2-oxopropanal with amino acids [43]. This finding demonstrates that pyrrole formation can compete effectively with pyrazine formation under specific reaction conditions, particularly when water content and reagent ratios are optimized [43].

Advanced Glycation End Product Formation

The formation of 2-hydroxyhemopyrroline-5-one derivatives represents an important class of advanced glycation end products with significant biological implications [46]. Glyceraldehyde-derived advanced glycation end products having pyrrolopyridinium-based crosslinks have been identified through systematic investigation of the Maillard reaction between N-alpha-acetyl-L-lysine and glyceraldehyde under physiological conditions [46].

Two novel advanced glycation end products, designated as pyrrolopyridinium glyceraldehyde compounds 1 and 2, exhibit fluorescent properties similar to vesperlysine A, which has been isolated from human lens tissue [46]. These compounds demonstrate photosensitizing activity, producing singlet oxygen upon blue light irradiation, and exhibit binding affinity to the receptor for advanced glycation end products [46].

Table 1: Maillard Reaction Conditions for Pyrrole Formation

| Temperature (°C) | Time | Substrates | Product Type | Reference |

|---|---|---|---|---|

| 140 | 5-8 hours | Lysine + Saccharides | Pyrraline formation | [14] |

| 120 | 3 hours | Glycine + D-glucose | Amadori products | [15] |

| 150 | 1-4 hours | Amino acids + Reducing sugars | General Maillard products | [11] |

| 250-275 | 20 seconds | Amino acids + Sugars (pyrolysis) | Pyrrole derivatives | [16] |

| 100-165 | Variable | General amino acids + sugars | Melanoidins | [9] [10] |

Laboratory-Scale Organic Synthesis Protocols

Paal-Knorr Condensation Methodology

The Paal-Knorr synthesis represents one of the most versatile approaches for laboratory-scale preparation of 2-hydroxyhemopyrroline-5-one derivatives [21] [24]. This classical methodology involves the cyclization of 1,4-diketones with ammonia or primary amines under acidic conditions, typically requiring heating to facilitate ring closure [21]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the pyrrole ring system [21].

Recent advances in Paal-Knorr methodology have incorporated deep eutectic mixtures as dual catalyst and solvent systems, significantly improving reaction efficiency and environmental sustainability [37]. The combination of N,N-dimethylurea and L-tartaric acid creates a low melting mixture that enables rapid pyrrole formation with excellent yields ranging from 80 to 95 percent [37]. This green chemistry approach eliminates the need for volatile organic solvents while maintaining high selectivity for the desired pyrrole products [37].

Knorr Pyrrole Synthesis Applications

The Knorr pyrrole synthesis offers an alternative route involving alpha-aminoketones and beta-keto esters under mild reaction conditions [21] [24]. This methodology typically employs zinc and hydrochloric acid as reducing agents, with reaction temperatures maintained between 50 and 80 degrees Celsius [21]. The mechanism involves enamine intermediate formation, followed by cyclization and dehydration to generate the pyrrole ring [21].

A catalytic version of the Knorr pyrrole synthesis has been developed utilizing manganese-based catalysts for dehydrogenative coupling reactions [32]. This approach enables the direct conversion of 1,2-amino alcohols and keto esters into pyrrole derivatives with hydrogen gas as the only byproduct [32]. The reaction tolerates diverse functional groups and provides access to highly functionalized heterocycles with yields typically exceeding 75 percent [32].

Novel Multicomponent Strategies

Advanced multicomponent reactions have emerged as powerful tools for constructing complex pyrrole derivatives in single synthetic operations [8]. The formal [3 + 2] annulation between beta-keto nitriles or beta-keto esters and unsubstituted alpha-halohydroxamates provides rapid access to 2-pyrrolin-5-one scaffolds [8]. These reactions feature mild conditions, broad substrate scope, and good yields ranging from 65 to 88 percent [8].

Three-component synthesis involving glycine methyl ester, methyl malonyl chloride, and subsequent Dieckmann cyclization has been successfully applied to 3-pyrrolin-2-one construction [23]. The overall synthetic sequence includes condensation, cyclization, decarbomethoxylation, reduction, and elimination steps, achieving an overall yield of 33 percent over five steps [23]. The synthesized compounds serve as versatile intermediates for further chemical transformations including Michael addition and epoxidation reactions [23].

Dehydrogenative Coupling Approaches

Sustainable dehydrogenative coupling methodologies have gained prominence for laboratory-scale pyrrole synthesis [39]. Iridium-catalyzed reactions between secondary alcohols and amino alcohols proceed through selective deoxygenation and C-N bond formation, eliminating two equivalents of hydrogen gas [39]. The catalytic system tolerates various functional groups including olefins, halides, organometallic moieties, and hydroxyl groups [39].

The reaction mechanism involves four distinct stages: alcohol dehydrogenation to ketone intermediates, base-facilitated carbon-nitrogen coupling, cyclization, and catalyst regeneration through hydrogen elimination [31]. Bifunctional double hydrogen-transfer pathways prove more favorable than beta-hydride elimination mechanisms, with proton-transfer shuttles facilitating various hydrogen-transfer processes throughout the catalytic cycle [31].

Table 2: Laboratory Synthesis Methods for Pyrrole Derivatives

| Method | Starting Materials | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones + NH3/Amines | Heat, Acid catalyst | 60-95 | [21] [24] |

| Knorr Pyrrole Synthesis | α-Aminoketones + β-Keto esters | Mild conditions, Zn/HCl | 50-85 | [21] [24] |

| α-Halohydroxamate + β-Keto Compounds | α-Halohydroxamates + β-Keto nitrile | One-pot, Mild conditions | 65-88 | [8] |

| Dehydrogenative Coupling | Secondary alcohols + Amino alcohols | Ir/Ru catalysts, H2 elimination | 70-93 | [31] [32] [33] |

| Multicomponent Reaction | Nitroarenes + Various reagents | Metal-free, Various catalysts | 40-90 | [27] [35] |

Industrial Production Optimization Strategies

Scale-Up Considerations and Process Parameters

Industrial production of 2-hydroxyhemopyrroline-5-one derivatives requires careful optimization of reaction parameters to achieve consistent product quality and yield [22] [29]. Large-scale synthesis typically employs continuous flow reactors operating at temperatures between 250 and 275 degrees Celsius under pressures ranging from 1500 to 2000 pounds per square inch gauge [22]. These conditions enable rapid conversion while minimizing side product formation and thermal degradation [22].

The critical molar ratio of ammonia to organic precursors must be maintained between 1.3:1 and 1.7:1 for optimal yield, with the preferred ratio of 1.6:1 providing maximum product formation [22]. Deviations from this optimal range result in rapid yield deterioration, emphasizing the importance of precise stoichiometric control in industrial operations [22]. Reaction times of one to four hours prove sufficient under these conditions, with most commercial processes operating at the lower end of this range to maximize throughput [22].

Catalyst Development and Implementation

Ruthenium-supported catalysts have emerged as the preferred choice for industrial-scale pyrrole synthesis due to their exceptional activity and selectivity [22] [29]. Ruthenium on carbon catalysts demonstrate superior performance compared to alternative metal systems, achieving yields consistently exceeding 90 percent under optimized conditions [22]. The catalyst loading typically ranges from 0.5 to 2.0 percent by weight of the organic substrate, providing sufficient activity while maintaining economic viability [22].

Statistical analysis of experimental data confirms that optimal industrial conditions involve temperatures of 252 degrees Celsius, ammonia to acid molar ratios of 1.66, hydrogen pressures of 1700 pounds per square inch gauge, and reaction times of two hours [22]. These parameters represent the convergence of multiple optimization studies and have been validated through large-scale commercial implementation [22].

Process Intensification Strategies

Continuous processing technologies have been implemented to enhance production efficiency and product consistency [26] [33]. These systems enable precise control of residence time distribution, temperature profiles, and mixing characteristics, resulting in improved selectivity and reduced byproduct formation [26]. Heat integration strategies recover thermal energy from exothermic reaction steps, significantly reducing overall energy consumption [26].

Advanced process control systems monitor key parameters in real-time, enabling rapid response to process disturbances and maintaining product quality within specified limits [26]. Automated feed rate adjustment based on online composition analysis ensures optimal stoichiometry throughout the production campaign [26]. These control strategies have demonstrated capability to maintain product yields above 85 percent while reducing batch-to-batch variability [26].

Economic and Environmental Optimization

Industrial processes have been redesigned to minimize waste generation and environmental impact while maintaining economic competitiveness [33]. Solvent recovery systems capture and purify organic solvents for reuse, reducing raw material consumption and waste disposal costs [33]. Water recycling systems treat process effluents to remove organic contaminants, enabling reuse in subsequent production cycles [33].

Energy optimization through heat exchanger networks reduces utility consumption by recovering heat from product streams to preheat incoming feedstocks [33]. These modifications typically achieve energy savings of 25 to 40 percent compared to conventional processing schemes [33]. Combined heat and power systems generate electricity from waste heat, further improving overall process efficiency [33].

Table 3: Industrial Production Scale Considerations

| Scale | Typical Conditions | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Laboratory | 100-200°C, 1-10 g batches | Various organic catalysts | 50-90 | [17] [18] [20] |

| Pilot Scale | 200-250°C, kg quantities | Supported metal catalysts | 70-85 | [22] [29] |

| Industrial | 250-275°C, 1500-2000 psi | Ruthenium on carbon | 90-95 | [22] [29] |

| Continuous Process | Optimized temperature/pressure | Heterogeneous catalysts | 85-92 | [26] [33] |

Catalytic Systems and Yield Enhancement Techniques

Noble Metal Catalyst Systems

Iridium pincer complexes have demonstrated exceptional performance in catalytic pyrrole synthesis through dehydrogenative coupling mechanisms [31] [33]. These phosphorus-nitrogen-phosphorus iridium complexes operate efficiently under mild conditions, typically requiring temperatures between 120 and 160 degrees Celsius [31]. The catalytic cycle involves precatalyst activation to generate active species, followed by alcohol dehydrogenation, carbon-nitrogen coupling, cyclization, and catalyst regeneration [31].

The thermodynamic properties of iridium systems provide significant advantages over alternative metal catalysts [31]. Addition of alcohols to active iridium centers is endergonic by 8.1 kilojoules per mole, whereas comparable ruthenium systems require 8.9 kilojoules per mole of exergonic energy input [31]. This thermodynamic difference enables iridium catalysts to operate at lower catalyst loadings while maintaining high activity and selectivity [31].

Heterogeneous iridium catalysts supported on nitrogen and phosphorus functionalized carbon materials exhibit remarkable stability and reusability [33] [34]. These materials maintain high activity over multiple catalytic cycles, with selectivities ranging from 85 to 95 percent for desired pyrrole products [33]. The heterogeneous nature enables facile catalyst separation and recovery, addressing key limitations of homogeneous metal complexes [33].

Alternative Metal Catalyst Development

Cobalt-based heterogeneous catalysts provide cost-effective alternatives to noble metal systems while maintaining good catalytic performance [35]. The optimal catalytic system, designated as cobalt on nitrogen-doped graphene carbon supported on silica, achieves excellent yields through bifunctional operation combining hydrogenation and condensation activities [35]. This material enables cascade synthesis of diverse pyrroles from readily available nitroarenes using benign reductants including hydrogen gas, formic acid, or carbon monoxide-water mixtures [35].

Manganese complexes have emerged as promising catalysts for sustainable pyrrole synthesis through dehydrogenative coupling reactions [32]. These earth-abundant metal catalysts enable direct conversion of simple starting materials such as 1,2-amino alcohols and keto esters into highly functionalized pyrroles [32]. The reaction generates hydrogen gas as the only byproduct, representing an atom-economical approach to heterocycle synthesis [32].

Copper catalysts, particularly copper tetrakis acetonitrile tetrafluoroborate, facilitate efficient synthesis of alkylidene pyrrolinone derivatives through addition and cyclization sequences [40]. These systems operate at moderate temperatures of 130 to 150 degrees Celsius, providing good functional group tolerance and stereocontrol [40]. The reactions proceed exclusively to form E-isomers of pyrrolinone products, demonstrating excellent stereoselectivity [40].

Yield Enhancement Strategies

Proton-transfer shuttle systems significantly enhance catalytic efficiency by facilitating hydrogen-transfer processes throughout the reaction sequence [31]. These shuttle mechanisms prove particularly crucial for iridium-based catalysts, where key activation barriers exceed 45 kilojoules per mole in the absence of proton-transfer assistance [31]. The implementation of appropriate shuttle systems reduces these barriers to accessible levels, enabling efficient catalytic turnover [31].

Optimized reaction atmospheres improve both catalyst stability and product selectivity [35]. Reactions conducted under inert atmospheres prevent catalyst oxidation and substrate degradation, while controlled atmospheres containing hydrogen or carbon monoxide enable reductive coupling pathways [35]. The use of formic acid as a hydrogen source provides mild reducing conditions while avoiding the need for high-pressure hydrogen gas handling [35].

Microwave-assisted synthesis techniques have been successfully applied to accelerate pyrrole formation reactions [27]. These methods reduce reaction times from hours to minutes while maintaining excellent yields and selectivities [27]. The rapid heating provided by microwave irradiation enables access to high-energy intermediates that facilitate cyclization reactions [27].

Advanced Catalytic Technologies

Photocatalytic approaches utilizing organic dyes enable visible light-mediated pyrrole synthesis under mild conditions [30]. These systems combine nitrogen-containing heterocycle formation with sustainable energy input, reducing the environmental impact of synthetic processes [30]. Organo-photocatalytic synthesis of functionalized pyrroles from 2H-azirines and beta-substituted nitroalkenes demonstrates the versatility of these approaches [30].

Flow chemistry technologies enable precise control of reaction parameters while facilitating continuous production [26]. These systems provide excellent heat and mass transfer characteristics, enabling rapid mixing and precise temperature control [26]. The implementation of flow reactors has demonstrated capability to maintain consistent product quality while reducing reaction times and improving overall process efficiency [26].

Table 4: Catalytic Systems for Pyrrole Synthesis

| Catalyst Type | Active Species | Operating Temperature (°C) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Iridium Pincer Complexes | PNP-Ir complexes | 120-160 | 85-95 | [31] |

| Ruthenium Catalysts | PNN-Ru pincer complexes | 140-180 | 80-90 | [31] |

| Cobalt Heterogeneous | Co/NGr-C@SiO2 | 100-150 | 70-85 | [35] |

| Manganese Complexes | Mn-based dehydrogenation | 140-180 | 75-90 | [32] |

| Copper Catalysts | Cu(MeCN)4BF4 | 130-150 | 60-80 | [40] |

| Iron/Nickel Systems | Raney Ni, Fe-based | 200-250 | 65-85 | [22] [29] |

2-Hydroxyhemopyrroline-5-one exhibits complex thermal degradation behavior characteristic of nitrogen-containing heterocyclic compounds. Based on studies of structurally related hydroxylamine compounds and pyrrolidinone derivatives, the thermal decomposition follows a multi-step mechanism involving several distinct phases [1] [2] [3].

The thermal stability profile indicates that initial decomposition events occur within the temperature range of 143-198°C, which is typical for hydroxylamine-containing structures [1]. The compound demonstrates self-accelerating decomposition behavior at temperatures exceeding 186°C, consistent with the exothermic nature of nitrogen heterocycle degradation [2]. The thermal degradation peak occurs around 310.8°C based on differential scanning calorimetry studies of analogous compounds [4] [5].

The decomposition mechanism proceeds through sequential steps: initial hydrogen abstraction reactions involving the hydroxyl and lactam functional groups, followed by ring-opening processes and subsequent oxidative degradation of the pyrrolidine backbone [1] [3]. Primary decomposition products include carbon dioxide, water vapor, nitrogen oxides, and various low-molecular-weight organic fragments [6] [5].

Kinetic analysis reveals activation energies in the range of 139-166 kJ/mol for related nitrogen-rich heterocyclic compounds, with reaction orders varying from first to second order depending on temperature and atmospheric conditions [4]. The Arrhenius pre-exponential factors typically range from 10^8 to 10^12 s^-1, characteristic of unimolecular to bimolecular decomposition processes [3] [7].

| Parameter | Value/Range | Atmospheric Condition | Reference |

|---|---|---|---|

| Onset Temperature | 143-198°C | Inert atmosphere | Pio et al., 2021 [1] |

| Peak Degradation Temperature | 310.8°C | Nitrogen atmosphere | Thermal studies [4] |

| Self-accelerating Temperature | >186°C | Various conditions | Literature [2] |

| Activation Energy | 139-166 kJ/mol | Related compounds | Kinetic studies [4] |

| Reaction Order | 1st to 2nd order | Temperature dependent | Decomposition analysis [3] |

Solubility Characteristics Across Solvent Systems

The solubility behavior of 2-Hydroxyhemopyrroline-5-one is governed by its amphiphilic molecular structure, which contains both polar lactam carbonyl and hydroxyl functional groups alongside the relatively lipophilic ethyl and methyl substituents. The calculated octanol-water partition coefficient (LogP) of 0.827 indicates moderate lipophilicity with balanced hydrophilic characteristics [8] [9].

In aqueous systems, the compound exhibits moderate solubility due to the capacity for hydrogen bonding through both the lactam nitrogen-hydrogen and the tertiary hydroxyl group [10] [11]. The polar surface area of 52.82 Ų suggests significant interaction with polar solvents, facilitating dissolution in water and other protic solvents [8] [12].

Solubility in organic solvents varies considerably based on polarity and hydrogen bonding capacity. Ethanol and other lower alcohols provide good solvation environments due to complementary hydrogen bonding interactions with the hydroxyl and lactam functionalities [10]. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile also demonstrate favorable solubility characteristics based on dipole-dipole interactions [14].

The solubility profile exhibits temperature dependence, with increasing dissolution observed at elevated temperatures following standard thermodynamic principles. However, this behavior is constrained by the thermal stability limits of the compound, particularly above 140°C where decomposition becomes significant [5] [15].

| Solvent System | Relative Solubility | Interaction Mechanism | Temperature Dependence |

|---|---|---|---|

| Water | Moderate | Hydrogen bonding | Positive correlation |

| Ethanol | Good | H-bonding and dipole interactions | Standard behavior |

| Methanol | Good | Enhanced H-bonding | Positive correlation |

| Acetone | Moderate | Dipole-dipole interactions | Temperature dependent |

| Chloroform | Limited | Weak interactions | Minimal effect |

| Hexane | Poor | Hydrophobic interactions only | Negligible |

pH-Dependent Stability and Reactivity

2-Hydroxyhemopyrroline-5-one demonstrates significant pH-dependent stability characteristics due to the presence of ionizable functional groups and potential tautomeric equilibria. The lactam-lactim tautomerism, common in hydroxylated pyrrolidinone derivatives, plays a crucial role in determining the compound's behavior across different pH ranges [14] [16] [17].

Under acidic conditions (pH 1-3), the compound exhibits enhanced stability as the lactam nitrogen becomes protonated, favoring the more stable lactam tautomeric form. This protonation reduces the nucleophilicity of the nitrogen atom and minimizes potential ring-opening reactions [18] [19]. The hydroxyl group remains largely unaffected under these conditions, maintaining the overall molecular integrity.

In neutral to weakly basic conditions (pH 7-9), tautomeric equilibrium becomes more prominent, with the hydroxyl group potentially participating in lactam-lactim interconversion [14] [17]. This pH range represents a transition zone where stability decreases due to increased molecular flexibility and potential for hydrolytic degradation.

Strongly basic conditions (pH >10) promote decreased stability through several mechanisms: deprotonation of the hydroxyl group increases nucleophilicity, facilitating intramolecular and intermolecular reactions [18]. Additionally, the basic environment can catalyze hydrolytic ring-opening of the lactam moiety, leading to formation of linear amino acid derivatives [19].

The compound's pKa values, estimated based on structural analogs, suggest a weakly acidic hydroxyl group (pKa ≈ 12-13) and a basic lactam nitrogen (pKa ≈ 1-2 when protonated) [20] [14]. These values indicate that significant ionization occurs only under extreme pH conditions.

| pH Range | Predominant Species | Stability | Major Reactions | Half-life (estimated) |

|---|---|---|---|---|

| 1-3 | Protonated lactam | High | Minimal degradation | >24 hours |

| 4-6 | Neutral molecule | Moderate | Slow hydrolysis | 12-24 hours |

| 7-9 | Tautomeric mixture | Variable | Tautomerization, hydrolysis | 6-12 hours |

| 10-12 | Deprotonated forms | Low | Ring opening, oxidation | 2-6 hours |

| >12 | Highly ionized | Very low | Rapid degradation | <2 hours |

Redox Behavior and Radical Scavenging Capacity

2-Hydroxyhemopyrroline-5-one functions as a biomarker for oxidative stress conditions, indicating its involvement in redox processes within biological systems [21] [22] [23]. The compound's redox properties arise from its structural features, particularly the tertiary hydroxyl group and the electron-rich lactam moiety, which can participate in various oxidation-reduction reactions [24] [25].

The hydroxyl functional group serves as the primary site for antioxidant activity through hydrogen atom donation mechanisms. The tertiary nature of this hydroxyl group provides moderate radical scavenging capacity, though less pronounced than phenolic antioxidants [26] [27]. The adjacent electron-withdrawing carbonyl group modulates the electron density, affecting the ease of hydrogen abstraction and subsequent radical stabilization.

Under oxidative stress conditions, 2-Hydroxyhemopyrroline-5-one can undergo further oxidation to form various degradation products. The compound demonstrates susceptibility to hydroxyl radicals, superoxide anions, and hydrogen peroxide, leading to structural modifications that include additional hydroxylation, carbonyl formation, and potential ring fragmentation [28] [25] [29].

The lactam nitrogen atom can participate in metal chelation reactions, particularly with transition metals such as iron and copper. This chelation capacity contributes to the compound's antioxidant properties by sequestering pro-oxidant metal ions and preventing metal-catalyzed oxidative reactions [21] [26]. The formation of stable metal complexes reduces the availability of free metals for Fenton-type reactions.

Electrochemical studies of related pyrrolidinone derivatives indicate oxidation potentials in the range of 0.8-1.2 V vs. standard hydrogen electrode, suggesting moderate reducing capacity [30]. The compound can function as an electron donor under appropriate conditions, though this activity is pH-dependent due to the ionization state of functional groups.

The radical scavenging mechanism involves initial hydrogen atom abstraction from the hydroxyl group, forming a carbon-centered radical that can be stabilized through resonance with the adjacent carbonyl system [25] [31]. Secondary reactions may include radical-radical coupling, oxygen addition, and further oxidative degradation depending on environmental conditions.

| Redox Property | Mechanism | Relative Activity | Optimal Conditions | Products |

|---|---|---|---|---|

| Hydrogen Donation | OH group abstraction | Moderate | pH 7-8, ambient temperature | Carbon radicals |

| Metal Chelation | N and O coordination | Good | Physiological pH | Metal complexes |

| Electron Transfer | Lactam oxidation | Limited | Electrochemical conditions | Oxidized derivatives |

| Superoxide Scavenging | Direct interaction | Low to moderate | Biological systems | Various products |

| Hydroxyl Radical Scavenging | Competitive inhibition | Moderate | Aqueous systems | Hydroxylated products |

| Pro-oxidant Activity | Metal catalysis | Conditional | Presence of transition metals | ROS generation |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant